molecular formula C6H3F2NO B11812952 4,5-Difluoropicolinaldehyde

4,5-Difluoropicolinaldehyde

Katalognummer: B11812952
Molekulargewicht: 143.09 g/mol
InChI-Schlüssel: YDSUALLBLDMIPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoropicolinaldehyde is an organic compound with the molecular formula C6H3F2NO It is a derivative of picolinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 4,5-dichloropicolinaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Difluoropicolinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4,5-Difluoropicolinic acid.

    Reduction: 4,5-Difluoropicolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,5-Difluoropicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern can impart desirable properties to the final products.

    Biology: It can be used in the development of fluorescent probes and other bioactive molecules.

    Industry: Used in the production of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4,5-Difluoropicolinaldehyde depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoropicolinaldehyde: A related compound with a single fluorine atom at the 5 position.

    3,5-Difluoropicolinaldehyde: Another related compound with fluorine atoms at the 3 and 5 positions.

Uniqueness

4,5-Difluoropicolinaldehyde is unique due to its specific fluorine substitution pattern, which can impart distinct chemical and physical properties compared to other fluorinated picolinaldehydes. This uniqueness can be leveraged in various applications, particularly in the design of new materials and bioactive molecules.

Eigenschaften

Molekularformel

C6H3F2NO

Molekulargewicht

143.09 g/mol

IUPAC-Name

4,5-difluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H

InChI-Schlüssel

YDSUALLBLDMIPD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=C1F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.